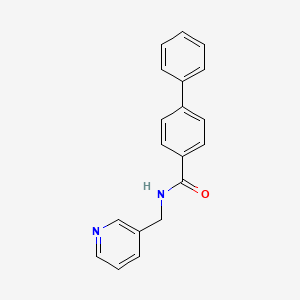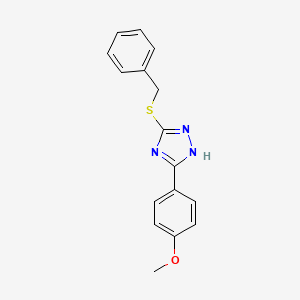
N-(4-methoxyphenyl)-4-methyl-2-quinolinamine
Overview
Description
N-(4-methoxyphenyl)-4-methyl-2-quinolinamine, also known as M4Q, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. M4Q is a quinoline derivative that possesses a methoxyphenyl group at the N-position and a methyl group at the 4-position.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-methyl-2-quinolinamine is not fully understood, but it is believed to involve the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression. By inhibiting HDACs, this compound may lead to changes in gene expression that could have therapeutic benefits. This compound has also been shown to inhibit the growth of cancer cells, possibly through the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and protect neurons from oxidative stress and apoptosis. This compound has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases. In vivo studies have demonstrated that this compound can reduce tumor growth in animal models, suggesting its potential as a cancer therapeutic.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-methoxyphenyl)-4-methyl-2-quinolinamine is its ability to selectively inhibit HDACs, which could lead to changes in gene expression and potential therapeutic benefits. This compound has also been shown to have low toxicity in animal models, suggesting its potential as a safe and effective therapeutic. However, one limitation of this compound is its poor solubility in aqueous solutions, which could limit its use in certain experiments.
Future Directions
There are several future directions for N-(4-methoxyphenyl)-4-methyl-2-quinolinamine research. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the exploration of this compound as a potential therapeutic for other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic benefits.
Synthesis Methods
N-(4-methoxyphenyl)-4-methyl-2-quinolinamine can be synthesized through a variety of methods, including the Pictet-Spengler reaction, Suzuki coupling reaction, and Buchwald-Hartwig amination reaction. The Pictet-Spengler reaction involves the condensation of an amine and an aldehyde to form a tetrahydroquinoline intermediate, which is then oxidized to form the final quinoline product. The Suzuki coupling reaction and Buchwald-Hartwig amination reaction involve the coupling of an aryl halide with an amine in the presence of a palladium catalyst.
Scientific Research Applications
N-(4-methoxyphenyl)-4-methyl-2-quinolinamine has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, this compound has been studied for its role as a histone deacetylase (HDAC) inhibitor, which can lead to changes in gene expression and potential therapeutic benefits. In neuroscience, this compound has been explored for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis.
properties
IUPAC Name |
N-(4-methoxyphenyl)-4-methylquinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-11-17(19-16-6-4-3-5-15(12)16)18-13-7-9-14(20-2)10-8-13/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQXICZOJACACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355657 | |
| Record name | N-(4-methoxyphenyl)-4-methylquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809158 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
67837-41-6 | |
| Record name | N-(4-methoxyphenyl)-4-methylquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5803045.png)


![5-methyl-N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5803061.png)



![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5803099.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine](/img/structure/B5803105.png)


![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5803133.png)

